Functional Group Completeness: The Only Penta-Substituted Benzene Combining Formyl, Nitrile, Methoxy, and Two Fluorine Substituents
Among the six closest commercially available benzonitrile building blocks sharing the difluoro/formyl/methoxy chemical space, 3,5-difluoro-4-formyl-2-methoxybenzonitrile is the sole compound that simultaneously presents all four functional groups—aldehyde (C4), nitrile (C1), methoxy (C2), and two aromatic fluorine atoms (C3, C5)—on a single benzene ring [1]. Each of the five nearest analogs lacks at least one critical functional handle: 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5) lacks the 2-methoxy group; 3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7) lacks the 4-formyl group; 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2) lacks both fluorine atoms; 4,5-difluoro-2-methoxybenzonitrile (CAS 425702-28-9) lacks the formyl group and has a different fluorine substitution pattern; and 2,4-difluoro-3-formylbenzonitrile (CAS 149489-14-5) lacks the methoxy group and positions fluorine atoms differently [1]. This functional group completeness translates directly into synthetic step-count economy: each missing handle would require at least one additional synthetic operation (protection/deprotection, directed metalation, or cross-coupling) to reintroduce if a less-substituted analog were procured [2].
| Evidence Dimension | Number of distinct reactive functional groups present on the benzene scaffold |
|---|---|
| Target Compound Data | 4 functional groups (2× aryl-F, 1× CHO, 1× OCH₃, 1× CN) |
| Comparator Or Baseline | 3,5-Difluoro-4-formylbenzonitrile (CAS 467442-15-5): 3 groups (2× F, CHO, CN; no OCH₃); 3,5-Difluoro-2-methoxybenzonitrile (CAS 874804-08-7): 3 groups (2× F, OCH₃, CN; no CHO); 4-Formyl-2-methoxybenzonitrile (CAS 21962-49-2): 3 groups (OCH₃, CHO, CN; no F); 4,5-Difluoro-2-methoxybenzonitrile (CAS 425702-28-9): 3 groups (2× F, OCH₃, CN; no CHO); 2,4-Difluoro-3-formylbenzonitrile (CAS 149489-14-5): 3 groups (2× F, CHO, CN; no OCH₃) |
| Quantified Difference | Target compound possesses 4 functional groups; all five nearest comparators possess only 3 functional groups. Difference: +1 functional handle (33% increase in synthetic diversification vectors per scaffold) |
| Conditions | Structural analysis based on SMILES, InChI, and IUPAC nomenclature from PubChem, Sigma-Aldrich, and ChemSrc databases |
Why This Matters
Each additional functional group represents an independent synthetic diversification vector; procuring a building block with all four handles pre-installed eliminates 1–2 additional synthetic steps per missing functional group in downstream elaboration, directly reducing route length, material cost, and development timeline.
- [1] PubChem, ChemSrc, Sigma-Aldrich, and AChemBlock compound entries for 3,5-difluoro-4-formyl-2-methoxybenzonitrile (CID 137916654), 3,5-difluoro-4-formylbenzonitrile (DTXSID30584843), 3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7), 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2), 4,5-difluoro-2-methoxybenzonitrile (CAS 425702-28-9), and 2,4-difluoro-3-formylbenzonitrile (CAS 149489-14-5). Comparative structural data. View Source
- [2] Myskinrecipes.com. 2,4-Difluoro-3-formylbenzonitrile: Used as a key intermediate in kinase inhibitor synthesis; aldehyde and nitrile groups allow versatile transformations. Common synthetic routes include cross-coupling, condensation, and heterocycle formation. Available at: www.myskinrecipes.com View Source
